Tobramycin vs. Gentamicin: Superior MIC90 Against Clinical Pseudomonas aeruginosa Isolates
In a large collection of 1,240 *P. aeruginosa* isolates from cystic fibrosis patients, tobramycin demonstrated an MIC90 of 8 μg/mL, which was 4-fold lower than that of gentamicin (32 μg/mL). This indicates superior *in vitro* potency against this key pathogen [1]. Additionally, a study of 96 *P. aeruginosa* strains found tobramycin MICs were generally lower than those of gentamicin in parallel agar dilution tests [2].
| Evidence Dimension | MIC90 (Minimum Inhibitory Concentration, 90%) |
|---|---|
| Target Compound Data | 8 μg/mL |
| Comparator Or Baseline | Gentamicin: 32 μg/mL |
| Quantified Difference | 4-fold lower (tobramycin more potent) |
| Conditions | 1,240 P. aeruginosa isolates from 508 CF patients; broth microdilution. |
Why This Matters
Lower MIC90 values suggest tobramycin may retain efficacy against isolates with reduced susceptibility to other aminoglycosides, a critical consideration in CF research models.
- [1] Shawar RM, et al. Activities of tobramycin and six other antibiotics against Pseudomonas aeruginosa isolates from patients with cystic fibrosis. Antimicrob Agents Chemother. 1999 Dec;43(12):2877-80. View Source
- [2] Britt MR, et al. Tobramycin (nebramycin factor 6): in vitro activity against Pseudomonas aeruginosa. Antimicrob Agents Chemother. 1972;2(4):236-41. View Source
